Cas no 29848-57-5 (p-Nitrobenzal Difluoride)

p-Nitrobenzal Difluoride 化学的及び物理的性質
名前と識別子
-
- 1-(Difluoromethyl)-4-nitrobenzene
- 1-(Difluoromethyl)-4-nitro-benzene
- 1-nitro-4-(difluoromethyl)benzene
- 4-(difluoromethyl)nitrobenzene
- 4-nitrobenzylidene fluoride
- AC1LD0OT
- ANW-56128
- CTK4G3906
- p-Difluormethyl-nitrobenzol
- p-Nitrobenzal difluoride
- p-Nitrobenzal fluoride
- SureCN463611
- 4-nitrobenzylidenefluoride
- 4-Difluoromethyl-1-nitrobenzene
- 1-Difluoromethyl-4-nitro-benzene
- STL555815
- BBL102016
- benzene, 1-(difluoromethyl)-4-nitro-
- ST2408608
- 1-(Difluoromethyl)-4-nitro-benzene, AldrichCPR
- Z1272672330
- InChI=
- p-Nitrobenzal Difluoride
-
- MDL: MFCD16659620
- インチ: 1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H
- InChIKey: RMHPWPAKPAVHTB-UHFFFAOYSA-N
- ほほえんだ: FC([H])(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 173.02885
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 密度みつど: 1.339
- ふってん: 241 ºC
- フラッシュポイント: 112 ºC
- 屈折率: 1.5075
- PSA: 43.14
p-Nitrobenzal Difluoride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD160141)
- 危険レベル:IRRITANT-HARMFUL
p-Nitrobenzal Difluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 062906-5g |
1-(Difluoromethyl)-4-nitro-benzene |
29848-57-5 | 98% | 5g |
$155.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139422-25g |
1-(Difluoromethyl)-4-nitrobenzene |
29848-57-5 | 98% | 25g |
¥1937.00 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD391-1g |
p-Nitrobenzal Difluoride |
29848-57-5 | 95% | 1g |
255.0CNY | 2021-07-10 | |
Ambeed | A158247-25g |
1-(Difluoromethyl)-4-nitrobenzene |
29848-57-5 | 95% | 25g |
$231.0 | 2025-02-25 | |
Enamine | EN300-94407-0.1g |
1-(difluoromethyl)-4-nitrobenzene |
29848-57-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD160141-1g |
1-(Difluoromethyl)-4-nitrobenzene |
29848-57-5 | 95% | 1g |
¥197.0 | 2022-03-01 | |
Apollo Scientific | PC57047-5g |
4-Nitrobenzal fluoride |
29848-57-5 | 5g |
£185.00 | 2025-02-21 | ||
eNovation Chemicals LLC | D657808-1g |
1-(difluoromethyl)-4-nitrobenzene |
29848-57-5 | 95% | 1g |
$315 | 2024-05-24 | |
Alichem | A199003387-250mg |
1-(Difluoromethyl)-4-nitrobenzene |
29848-57-5 | 98% | 250mg |
$659.60 | 2023-09-02 | |
Ambeed | A158247-100g |
1-(Difluoromethyl)-4-nitrobenzene |
29848-57-5 | 95% | 100g |
$923.0 | 2025-02-25 |
p-Nitrobenzal Difluoride 関連文献
-
Hari R. Khatri,Changho Han,Reem A. Alkhodier,Amna T. Adam,Baharul Islam,David A. Colby Chem. Commun. 2022 58 5490
p-Nitrobenzal Difluorideに関する追加情報
p-Nitrobenzal Difluoride (CAS No. 29848-57-5): An Overview of Its Properties, Applications, and Recent Research
p-Nitrobenzal Difluoride (CAS No. 29848-57-5) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its chemical properties, applications, and recent advancements in research.
Chemical Properties
p-Nitrobenzal Difluoride is a white to off-white solid with a molecular formula of C8H5F2NO3. It has a molecular weight of 199.13 g/mol and is highly soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). The compound's unique structure, featuring a nitro group and two fluorine atoms attached to the benzaldehyde moiety, imparts it with distinct chemical reactivity and physical properties.
The presence of the nitro group enhances the electron-withdrawing effect, making p-Nitrobenzal Difluoride an excellent electrophile in various synthetic transformations. The difluoromethyl group further contributes to its reactivity by increasing the compound's lipophilicity and stability. These properties make it a valuable building block in the synthesis of complex organic molecules.
Synthetic Applications
p-Nitrobenzal Difluoride has found extensive use in organic synthesis due to its reactivity and versatility. One of its primary applications is in the formation of difluoromethylated compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The difluoromethyl group can be introduced into various substrates through nucleophilic addition reactions, followed by subsequent transformations to achieve the desired products.
Recent studies have also explored the use of p-Nitrobenzal Difluoride in the synthesis of fluorinated heterocycles. For instance, a study published in the Journal of Organic Chemistry demonstrated that p-Nitrobenzal Difluoride can be used as a difluoromethylating agent in the construction of 2-difluoromethylated pyridines and pyrimidines. These heterocycles exhibit enhanced biological activity and are potential candidates for drug development.
Mechanistic Insights
The reactivity of p-Nitrobenzal Difluoride has been extensively studied to understand its behavior in different reaction conditions. One key aspect is its ability to undergo nucleophilic addition reactions at the difluoromethyl group. The mechanism typically involves the initial attack of a nucleophile on the carbon atom adjacent to the fluorine atoms, followed by proton transfer or elimination steps to form the final product.
A detailed mechanistic study published in Organic Letters revealed that the reaction proceeds via a six-membered transition state, which is stabilized by intramolecular hydrogen bonding. This insight has guided the development of more efficient synthetic protocols for difluoromethylation reactions using p-Nitrobenzal Difluoride.
Biological Applications
Beyond its synthetic utility, p-Nitrobenzal Difluoride has shown promise in biological applications. Fluorinated compounds are known for their ability to modulate biological activity by altering the physicochemical properties of target molecules. In this context, derivatives of p-Nitrobenzal Difluoride have been investigated for their potential as enzyme inhibitors and drug candidates.
A notable example is the use of difluoromethylated derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. A study published in Chemical Communications reported that certain derivatives of p-Nitrobenzal Difluoride exhibited potent HDAC inhibitory activity with low micromolar IC50 values. These findings highlight the potential of this compound as a lead structure for developing novel therapeutic agents.
Materials Science Applications In addition to its biological applications, p-Nitrobenzal Difluoride has found applications in materials science. Fluorinated compounds are known for their unique properties such as low surface energy, high thermal stability, and excellent chemical resistance. These properties make them valuable components in various materials, including polymers and coatings. A recent study published in Advanced Materials explored the use of difluoromethylated monomers derived fromp-Nitrobenzal Difluoridein polymer synthesis. The resulting polymers exhibited enhanced hydrophobicity and thermal stability compared to their non-fluorinated counterparts. These materials have potential applications in areas such as surface coatings, adhesives, and biomedical devices. Safety is a critical consideration when handling any chemical compound. Whileis generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize risks. Users should wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or reducing agents. Proper ventilation should be maintained during handling to prevent inhalation of vapors or dust particles. In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately followed by medical attention if necessary. In summary,
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